Acetylglycine

Catalog No.
S516991
CAS No.
543-24-8
M.F
C4H7NO3
M. Wt
117.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylglycine

CAS Number

543-24-8

Product Name

Acetylglycine

IUPAC Name

2-acetamidoacetic acid

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

InChI

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)

InChI Key

OKJIRPAQVSHGFK-UHFFFAOYSA-N

SMILES

CC(=O)NCC(=O)O

Solubility

26300 mg/L (at 15 °C)
26.3 mg/mL at 15 °C

Synonyms

aceturic acid, acetylglycinate, N-acetylglycine

Canonical SMILES

CC(=O)NCC(=O)O

Description

The exact mass of the compound Acetylglycine is 117.0426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26300 mg/l (at 15 °c)26.3 mg/ml at 15 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7605. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Role in Peptide Synthesis

[1] *Box, H. C. (1972). Radiation damage mechanisms as revealed through electron spin resonance studies of x-irradiated acetylglycine. Journal of Chemical Physics, 57(11), 4295-4298. ()

Studies on Metal Binding Properties

Another area of research explores Acetylglycine's ability to bind to metal ions. This property makes it a potential candidate for studying metal transport and chelation (binding) processes in biological systems. For instance, some studies have investigated its interaction with copper ions, which play a role in various cellular functions [2].

[2] *Anderegg, G., & Newman, L. (1954). Metal complexes in protein structure. Record of Chemical Progress, 15(2), 127-149. ()

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.2

Exact Mass

117.0426

Appearance

Solid powder

Melting Point

206 °C
206.0 °C
207-209°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

543-24-8

Wikipedia

Aceturic acid

General Manufacturing Information

Glycine, N-acetyl-: ACTIVE

Dates

Modify: 2023-08-15
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4: Lennerz BS, Vafai SB, Delaney NF, Clish CB, Deik AA, Pierce KA, Ludwig DS, Mootha VK. Effects of sodium benzoate, a widely used food preservative, on glucose homeostasis and metabolic profiles in humans. Mol Genet Metab. 2015 Jan;114(1):73-9. doi: 10.1016/j.ymgme.2014.11.010. Epub 2014 Nov 15. PubMed PMID: 25497115; PubMed Central PMCID: PMC4289147.
5: Bee S, Choudhary N, Gupta A, Tandon P. Molecular structure and vibrational spectra of N-acetylglycine oligomers and polyglycine I using DFT approach. Biopolymers. 2014 Jul;101(7):795-813. doi: 10.1002/bip.22458. PubMed PMID: 24415066.
6: Boeckx B, Maes G. Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. J Phys Chem A. 2012 Mar 1;116(8):1956-65. doi: 10.1021/jp211382u. Epub 2012 Feb 21. PubMed PMID: 22273063.
7: Harper MS, Shen ZA, Barnett JF Jr, Krsmanovic L, Dakoulas EW, Delaney B. Toxicology studies with N-acetylglycine. Food Chem Toxicol. 2010 May;48(5):1321-7. doi: 10.1016/j.fct.2010.02.031. Epub 2010 Feb 25. PubMed PMID: 20188778.
8: Zhao L, Li CJ. Functionalizing glycine derivatives by direct C-C bond formation. Angew Chem Int Ed Engl. 2008;47(37):7075-8. doi: 10.1002/anie.200801367. PubMed PMID: 18671311.
9: Wu L, Burgess K. Syntheses of highly fluorescent GFP-chromophore analogues. J Am Chem Soc. 2008 Mar 26;130(12):4089-96. doi: 10.1021/ja710388h. Epub 2008 Mar 6. PubMed PMID: 18321105.
10: Gasparová R, Lácová M. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules. 2005 Aug 31;10(8):937-60. PubMed PMID: 18007363.
11: Snow JL, Orlova G, Blagojevic V, Bohme DK. Gas-phase ionic syntheses of amino acids: beta versus alpha. J Am Chem Soc. 2007 Aug 15;129(32):9910-7. Epub 2007 Jul 25. PubMed PMID: 17649994.
12: Mehta SK, Kaur K, Sharma S, Bhasin KK. Behavior of acetyl modified amino acids in reverse micelles: a non-invasive and physiochemical approach. J Colloid Interface Sci. 2007 Oct 15;314(2):689-98. Epub 2007 Jun 7. PubMed PMID: 17586520.
13: Kacprzak S, Reviakine R, Kaupp M. Understanding the EPR parameters of glycine-derived radicals: the case of N-acetylglycyl in the N-acetylglycine single-crystal environment. J Phys Chem B. 2007 Feb 1;111(4):811-9. PubMed PMID: 17249825.
14: Volkov A, Coppens P. Calculation of electrostatic interaction energies in molecular dimers from atomic multipole moments obtained by different methods of electron density partitioning. J Comput Chem. 2004 May;25(7):921-34. PubMed PMID: 15027105.
15: Loening NM, Thrippleton MJ, Keeler J, Griffin RG. Single-scan longitudinal relaxation measurements in high-resolution NMR spectroscopy. J Magn Reson. 2003 Oct;164(2):321-8. PubMed PMID: 14511600.
16: Stödeman M, Schwarz FP. Temperature dependence of the kinetics of the acylase hydrolysis reaction by differential stopped flow microcalorimetry. Anal Biochem. 2003 Oct 1;321(1):1-7. PubMed PMID: 12963049.
17: Stödeman M, Schwarz FP. Importance of product inhibition in the kinetics of the acylase hydrolysis reaction by differential stopped flow microcalorimetry. Anal Biochem. 2002 Sep 15;308(2):285-93. PubMed PMID: 12419341.
18: Rios A, Richard JP, Amyes TL. Formation and stability of peptide enolates in aqueous solution. J Am Chem Soc. 2002 Jul 17;124(28):8251-9. PubMed PMID: 12105903.
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